![molecular formula C16H24N4O2S B2426727 4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione CAS No. 329700-88-1](/img/structure/B2426727.png)
4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility, being a component of the vitamin thiamine (B1) and many synthetic drugs and dyes .
Synthesis Analysis
Thiazoles can be synthesized using several methods. One common method involves the reaction of α-haloketones and thioamides . Another method involves the cyclization of β-thiocyanatoketones .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure of “4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione” would depend on the specific locations of the methyl and octyl groups, as well as the arrangement of the purine and dione groups .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, often serving as precursors to other useful compounds. They can participate in nucleophilic substitutions, eliminations, and addition reactions .Physical And Chemical Properties Analysis
Thiazoles are typically crystalline solids that are soluble in organic solvents. They are relatively stable compounds, although they can be sensitive to strong oxidizing agents .Scientific Research Applications
Subheading Potential Cardioprotective Applications
Research has revealed the synthesis of certain 2-arylimino-1,3-thiazole derivatives demonstrating notable cardioprotective effects. These compounds, particularly 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, exhibited pronounced activity in delaying constrictor responses in the thoracic rat aorta, surpassing the activity of known compounds like L-carnitine and meldonium. This indicates a promising direction for these derivatives in cardioprotective pharmacology (Drapak et al., 2019).
Chemical Synthesis and Derivative Formation
Subheading Advances in Chemical Synthesis and Derivative Formation
Significant advancements have been made in the synthesis and structural analysis of thiazole derivatives and their reactions with various compounds. One study detailed the formation of thiazole derivatives through the treatment of 1,3,4-oxadiazoles with certain diones, leading to a variety of structurally diverse compounds. The reaction mechanism and structural integrity of these derivatives were meticulously confirmed through X-ray diffraction and other spectroscopic methods, showcasing the versatility of thiazole derivatives in chemical synthesis (Paepke et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-3-4-5-6-7-8-9-20-14(21)12-13(18(2)16(20)22)17-15-19(12)10-11-23-15/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOKYJEXPQXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.